3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1019104-47-2
VCID: VC11931656
InChI: InChI=1S/C22H28N6O4S/c1-15-16(2)25-28(17(15)3)22-9-8-21(23-24-22)26-10-12-27(13-11-26)33(29,30)20-14-18(31-4)6-7-19(20)32-5/h6-9,14H,10-13H2,1-5H3
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)C
Molecular Formula: C22H28N6O4S
Molecular Weight: 472.6 g/mol

3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019104-47-2

Cat. No.: VC11931656

Molecular Formula: C22H28N6O4S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1019104-47-2

Specification

CAS No. 1019104-47-2
Molecular Formula C22H28N6O4S
Molecular Weight 472.6 g/mol
IUPAC Name 3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C22H28N6O4S/c1-15-16(2)25-28(17(15)3)22-9-8-21(23-24-22)26-10-12-27(13-11-26)33(29,30)20-14-18(31-4)6-7-19(20)32-5/h6-9,14H,10-13H2,1-5H3
Standard InChI Key IFBJNSXEPJIUNF-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, serving as a planar scaffold for electronic interactions.

  • 2,5-Dimethoxybenzenesulfonyl-piperazine: A sulfonamide-linked piperazine ring with methoxy groups at positions 2 and 5, enhancing solubility and target affinity.

  • 3,4,5-Trimethylpyrazole: A methyl-substituted five-membered ring contributing to hydrophobic interactions and metabolic stability.

The molecular formula is C₂₂H₂₈N₆O₄S, with a molecular weight of 472.6 g/mol. Key physicochemical properties include:

PropertyValue
LogP3.2 (predicted)
Topological Polar SA126 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, pyrazole-H), 7.02 (d, J=8.8 Hz, 1H, benzene-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

  • HRMS: m/z 473.1921 [M+H]⁺ (calc. 473.1924).

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a three-step sequence:

  • Pyridazine Core Formation: Condensation of dichloropyridazine with hydrazine hydrate yields 3,6-dihydrazinylpyridazine (Yield: 68%).

  • Sulfonylation: Reaction with 2,5-dimethoxybenzenesulfonyl chloride under SNAr conditions introduces the sulfonyl-piperazine group (Yield: 42%).

  • Pyrazole Coupling: Buchwald-Hartwig amination attaches the trimethylpyrazole moiety (Yield: 37%).

Yield Optimization Challenges

  • Final step yields remain suboptimal (35–40%) due to steric hindrance from the trimethylpyrazole group.

  • Microwave-assisted synthesis trials increased yields to 52% at 120°C for 30 minutes.

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Target Pathway
MCF-71.2HIF-1α/VEGF
A5492.8PI3K/AKT/mTOR
HepG21.9Caspase-3 activation

Mechanistic studies indicate HIF-1α inhibition (86% suppression at 5 μM) , aligning with structural analogs reported in hypoxia-targeting therapies . Molecular docking predicts strong binding to HIF-1α’s PAS-B domain (ΔG = -9.3 kcal/mol).

CNS Activity

The piperazine moiety confers affinity for serotonin (5-HT₆) and dopamine (D₂) receptors:

ReceptorKi (nM)Effect
5-HT₆14.2Partial agonist
D₂28.7Antagonist

In murine models, the compound reduced anxiety-like behaviors (Elevated Plus Maze: 65% open arm time at 10 mg/kg).

Pharmacokinetic Profile

ParameterValue
Plasma Protein Binding92.4% (human)
t₁/₂ (Liver Microsomes)45 minutes
Caco-2 Permeability8.7 × 10⁻⁶ cm/s
CYP3A4 InhibitionIC₅₀ = 12.4 μM

Despite moderate aqueous solubility (18 μg/mL at pH 7.4), the compound exhibits blood-brain barrier penetration (Brain/Plasma Ratio = 0.89).

Comparative Analysis with Structural Analogs

The 2,5-dimethoxy analog demonstrates superior HIF-1α inhibition compared to its 3,4-dimethoxy counterpart:

AnalogHIF-1α IC₅₀ (μM)Solubility (μg/mL)
2,5-Dimethoxy (Target)1.218
3,4-Dimethoxy2.723

Methoxy positioning influences both potency and physicochemical properties, underscoring structure-activity relationships.

Challenges and Future Directions

  • Synthetic Scalability: Low yields in final coupling steps necessitate alternative catalysts (e.g., Pd-XPhos).

  • Toxicity Mitigation: Prodrug strategies (e.g., phosphate esters) may reduce hepatotoxicity.

  • Target Optimization: Isoform-specific HIF inhibitors could enhance therapeutic precision .

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